Inosine-5'-triphosphate trisodium salt
Overview
Description
Synthesis Analysis
The synthesis of ITP and related compounds involves specific chemical reactions, such as phosphorylation. A notable method for synthesizing inosine nucleotides, including ITP, starts from inosine. The synthesis route involves highly regioselective monophosphorylation followed by coupling reactions to achieve the desired triphosphate form. This process highlights the complex and controlled steps required to synthesize nucleotide compounds efficiently (Senthilvelan et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of nucleotides like ITP focuses on their nucleobase, sugar, and phosphate groups. Inosine, the nucleobase of ITP, features a purine ring. The triphosphate group attached to the 5' carbon of the ribose sugar denotes its energy-carrying capacity. Studies detailing structures similar to ITP, such as adenosine triphosphate, provide insights into the molecular conformations and interactions critical for biological functions (Singh et al., 1971).
Scientific Research Applications
Mass Spectrometry Enhancement : Inosine-5'-triphosphate trisodium salt has been used in negative-ion electrospray mass spectrometry for the analysis of polyphosphonated alkali metal salts. Diethylamine treatment significantly increased signal intensities, highlighting its potential in enhancing mass spectrometry techniques (Ballantine, Games, & Slater, 1997).
Synthesis of Thiophosphates : Research on the synthesis of inosine-5′-thiophosphates, derivatives of inosine-5′-triphosphate, has been conducted. These compounds are synthesized for various applications, including as flavoring agents, albeit with lower strength compared to inosine-5′-phosphate (Haga, Kainosho, & Yoshikawa, 1971).
Electrochemical Studies : Inosine-5′-triphosphate trisodium salt has been studied electrochemically, where its oxidation chemistry was investigated. This research aids in understanding the electrochemical behavior of inosine derivatives and their potential applications in various fields (Goyal & Dhawan, 2006).
Development of Fluorescent Derivatives : Strongly fluorescent derivatives of inosine and its nucleotides, including inosine-5'-triphosphate, have been synthesized. These compounds are useful in photoaffinity-labeling experiments and in studying polymerization processes (Wiegand & Kaleja, 1976).
Chemical Synthesis : Efficient chemical synthesis methods for inosine nucleotides, including inosine-5′-triphosphate, have been developed. These methods offer high purity yields and are crucial for various biochemical and pharmaceutical applications (Senthilvelan, Shanmugasundaram, & Kore, 2020).
DNA Polymerase Incorporation Studies : Research has been conducted on the synthesis and polymerase incorporation of modified nucleotide analogs, including inosine-5'-triphosphate derivatives. These studies are significant for understanding biological processes and potential pharmaceutical applications (Wolfe, Kawate, Belenky, & Stanton, 2002).
Study of Platinum Compounds Binding : Inosine-5'-triphosphate has been studied in the context of its reaction with platinum compounds, providing insights into potential anti-tumor actions of platinum-based drugs (Tajmir-Riahi & Theophanides, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGLCGLOQVQVCS-MSQVLRTGSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4Na3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036160 | |
Record name | Inosine 5'-triphosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine-5'-triphosphate trisodium salt | |
CAS RN |
35908-31-7 | |
Record name | Inosine 5'-triphosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine 5'-Triphosphate Trisodium Salt Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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